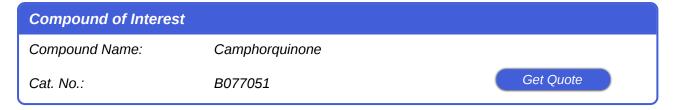


# The Crucial Role of Amine Co-initiators in Camphorquinone-Based Photopolymerization

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A Comparative Guide to Enhancing Polymerization Efficiency in Dental Resins and Biomaterials

Camphorquinone (CQ), the most widely utilized photoinitiator in dental restorative materials and other biomedical applications, exhibits optimal performance only in the presence of a suitable co-initiator.[1][2][3] Tertiary amines are the most common co-initiators, playing a critical role in the generation of free radicals necessary to initiate the polymerization of methacrylate-based resins upon exposure to blue light.[1][4][5] The choice and concentration of the amine co-initiator significantly impact the kinetics of polymerization, the final degree of conversion, mechanical properties, and even the long-term color stability of the resulting polymer.[6][7][8] This guide provides a comprehensive comparison of the efficiency of Camphorquinone with various amine co-initiators, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal photoinitiator system for their specific applications.

# The Mechanism of Action: A Synergistic Partnership

The photopolymerization process initiated by the **Camphorquinone**/amine system is a classic example of a Norrish Type II photoinitiation.[4] Upon absorption of blue light (in the 400-500 nm wavelength range, with a peak around 468 nm), the CQ molecule transitions from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[2][3] This excited triplet CQ molecule interacts with an amine co-initiator, which acts as a reducing agent or hydrogen donor.[1] This interaction leads to the formation of an

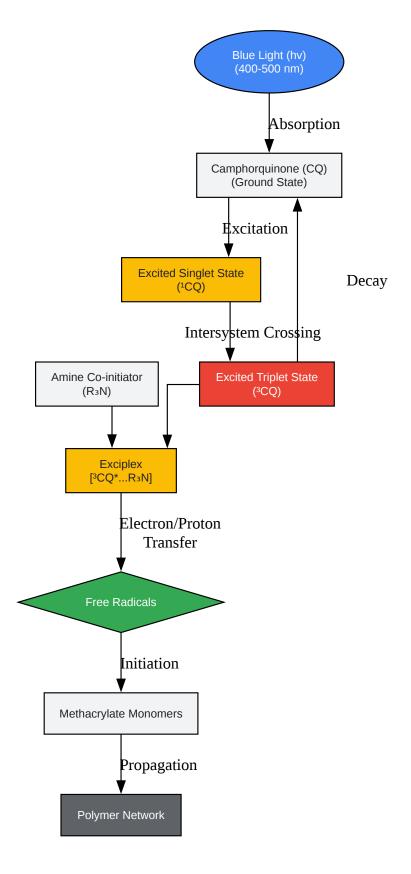






excited state complex, known as an "exciplex".[6] Within this exciplex, an electron transfer and subsequent proton transfer from the amine to the CQ molecule occur, resulting in the formation of an amine-derived free radical and an inactive CQ-H radical. The amine-derived radical is the key species that initiates the chain polymerization of the methacrylate monomers.[1][7]





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Figure 1: Photoinitiation mechanism of Camphorquinone with an amine co-initiator.



# **Comparative Efficiency of Amine Co-initiators**

The efficiency of the photoinitiation process is highly dependent on the chemical structure of the amine co-initiator. Factors such as the number of methyl groups attached to the nitrogen atom and steric hindrance can influence the rate of polymerization.[7] Different amines exhibit varying efficiencies in generating free radicals, which directly translates to differences in polymerization kinetics and the final properties of the cured resin.[6]

### **Quantitative Comparison of Performance**

The following tables summarize key performance parameters of **Camphorquinone** in combination with different amine co-initiators, based on data from various studies.

Table 1: Influence of Amine Co-initiator Type on Degree of Conversion (DC) and Rate of Polymerization (Rp,max)

Amine Co- initiator	Photoinitiator: Amine Ratio (wt%)	Degree of Conversion (DC) (%)	Max. Rate of Polymerization (Rp,max) (s <sup>-1</sup> )	Reference
EDMAB	0.3:0.15 (2:1)	Lower	Lower	[6]
EDMAB	0.3:0.3 (1:1)	Intermediate	Intermediate	[6]
EDMAB	0.3:0.45 (1:1.5)	Higher	Higher	[6]
EDMAB	0.3:0.6 (1:2)	Highest	Highest	[6][8]
DMAEMA	1:2 (CQ:Amine)	~70%	Slower initial rate	[9]
DMPT	1:1 (CQ:Amine)	Lower than DMAEMA	-	[9]

EDMAB: Ethyl 4-dimethylaminobenzoate DMAEMA: 2-(dimethylamino)ethyl methacrylate DMPT: N,N-dimethyl-p-toluidine

Table 2: Impact of Amine Co-initiator on Mechanical Properties and Color Stability



Amine Co- initiator	Photoinitiat or:Amine Ratio (wt%)	Knoop Hardness (KHN)	Water Solubility (Wsl)	Color Change (ΔE) / Yellowing (+b*)	Reference
EDMAB	0.3:0.15 (2:1)	Lower	Higher	Lower	[6][8]
EDMAB	0.3:0.6 (1:2)	Higher	Lower	Higher	[6][8]
DMAEMA	-	Generally good	-	Can contribute to yellowing	[9]

#### Key Observations:

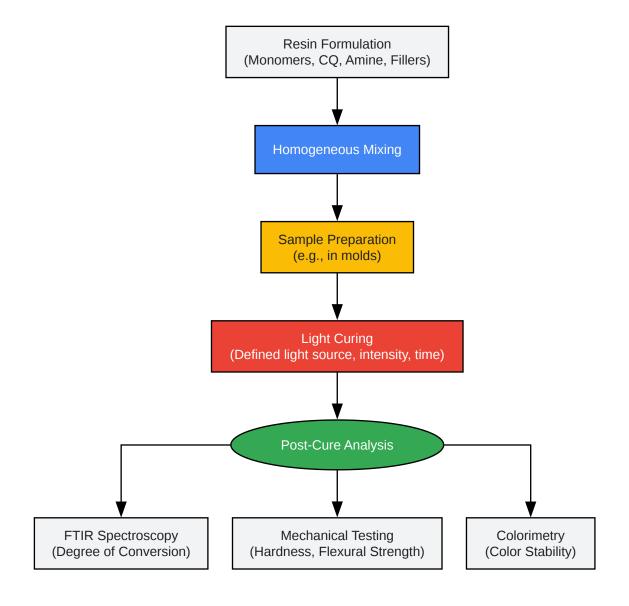
- Amine Concentration: For a given amine like EDMAB, increasing the amine-to-CQ ratio
  generally leads to a higher degree of conversion, a faster rate of polymerization, and
  improved mechanical properties such as hardness.[6][8] However, an excess of amine can
  act as a retarder by trapping initiating radicals and can also lead to increased yellowing and
  color instability over time due to the formation of oxidative products.[6][9]
- Amine Structure: The chemical structure of the amine is a critical determinant of its
  efficiency. For instance, DMAEMA has been shown to result in a higher degree of conversion
  compared to DMPT at the same molar ratios.[9]

# **Experimental Protocols**

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for evaluating the efficiency of **Camphorquinone** with different amine co-initiators.

## **General Experimental Workflow**





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**Figure 2:** General workflow for evaluating CQ/amine photoinitiator systems.

#### **Resin Formulation**

- Monomer Matrix: A common monomer blend consists of Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) in equal parts by weight.[6]
   Another common blend is BisGMA/BisEMA/TEGDMA (37.5:37.5:25 wt%).[10]
- Photoinitiator System:
  - Camphorquinone (CQ) is used as the photoinitiator.



- An amine co-initiator, such as Ethyl 4-dimethylaminobenzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), is added.[6][10]
- The photoinitiator:amine ratios are systematically varied (e.g., 2:1, 1:1, 1:1.5, 1:2 by weight).[6][8]
- Inhibitor: A polymerization inhibitor like butylated hydroxytoluene (BHT) is typically added to prevent spontaneous polymerization.
- Fillers (for composites): For dental composites, silanated glass fillers are incorporated into the resin matrix.[10]

### **Sample Preparation and Curing**

- The components are thoroughly mixed to ensure a homogeneous paste.
- The uncured resin is placed into molds of specific dimensions depending on the test to be performed (e.g., cylindrical molds for hardness testing).
- The samples are light-cured using a dental curing unit with a defined light intensity (e.g., 400 mW/cm²) and for a specific duration (e.g., 40 seconds).[10]

## **Analytical Methods**

- Degree of Conversion (DC): Fourier Transform Infrared (FTIR) spectroscopy is the most common method to determine the DC.[8][10] The percentage of reacted aliphatic C=C bonds is calculated by comparing the peak heights of the aliphatic C=C stretching vibration (around 1638 cm<sup>-1</sup>) against an internal standard (e.g., the aromatic C=C stretching vibration at around 1608 cm<sup>-1</sup>) in the uncured and cured states.
- Rate of Polymerization (Rp): Differential Scanning Calorimetry (DSC) can be used to monitor the heat flow during photopolymerization, from which the rate of polymerization can be determined.[8]
- Mechanical Properties:
  - Knoop Hardness (KHN): A Knoop indenter is used to measure the hardness of the cured samples.[8]



- Flexural Strength: Three-point bending tests are performed on bar-shaped specimens according to ISO 4049 standards.
- Color Stability: A spectrophotometer or colorimeter is used to measure the CIELAB color coordinates of the samples before and after aging (e.g., storage in water or exposure to UV light) to determine the color change (ΔΕ).[8]

#### Conclusion

The selection of an appropriate amine co-initiator and its concentration relative to **Camphorquinone** is a critical step in optimizing the properties of photopolymerizable materials. While higher amine concentrations can enhance the degree of conversion and mechanical properties, they may compromise the color stability of the final product. The choice of amine, whether it be EDMAB, DMAEMA, or other tertiary amines, will also significantly influence the polymerization kinetics. Therefore, a careful evaluation of the desired final properties of the material should guide the formulation of the **Camphorquinone**/amine photoinitiator system. Future research may focus on novel amine structures that offer high reactivity without the associated color instability, further advancing the field of dental and biomedical materials.

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